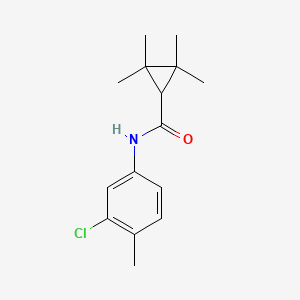![molecular formula C17H14N2O2 B13377036 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B13377036.png)
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound features a naphthol moiety linked to a methoxyphenyl group through the diazenyl linkage. Azo compounds are widely studied due to their vibrant colors and applications in dyes, pigments, and various industrial processes .
Vorbereitungsmethoden
The synthesis of 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol typically involves an azo-coupling reaction. This reaction is carried out by reacting 3-methoxybenzenediazonium tetrafluoroborate with 1-naphthol in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the azo group can yield corresponding amines. Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used as a dye intermediate and in the production of pigments.
Wirkmechanismus
The mechanism of action of 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol involves its interaction with molecular targets through the azo linkage. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol include other azo compounds like:
- 2-[(2-Methoxyphenyl)diazenyl]-1-naphthol
- 2-[(4-Methoxyphenyl)diazenyl]-1-naphthol
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
These compounds share the azo linkage and similar structural features but differ in the position and nature of substituents on the aromatic rings. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-19-16-10-9-12-5-2-3-8-15(12)17(16)20/h2-11,20H,1H3 |
InChI-Schlüssel |
NYYNVKONGLWQQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N=NC2=C(C3=CC=CC=C3C=C2)O |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)
![2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
![3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376963.png)
![6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B13376964.png)

![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B13376969.png)
![7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B13376971.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B13376980.png)
![2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone](/img/structure/B13376986.png)
![3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13376992.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377006.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B13377015.png)

